molecular formula C7H9F3O B13554173 2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol

2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol

Cat. No.: B13554173
M. Wt: 166.14 g/mol
InChI Key: PKZUFYJWJQCMFP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol is a fluorinated organic compound known for its unique chemical structure and properties. The presence of trifluoromethyl and cyclobutyl groups in its structure imparts significant reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol typically involves the reaction of a trifluoromethyl ketone with a cyclobutylidene derivative under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The cyclobutylidene moiety may contribute to the compound’s stability and reactivity, facilitating its binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one

Uniqueness

2,2,2-Trifluoro-1-(3-methylidenecyclobutyl)ethan-1-ol is unique due to the presence of both trifluoromethyl and cyclobutylidene groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H9F3O

Molecular Weight

166.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-methylidenecyclobutyl)ethanol

InChI

InChI=1S/C7H9F3O/c1-4-2-5(3-4)6(11)7(8,9)10/h5-6,11H,1-3H2

InChI Key

PKZUFYJWJQCMFP-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C(C(F)(F)F)O

Origin of Product

United States

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